molecular formula C9H8ClN3O2 B174208 Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate CAS No. 100478-04-4

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

Cat. No.: B174208
CAS No.: 100478-04-4
M. Wt: 225.63 g/mol
InChI Key: XIHDSBGJZZFOSZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHDSBGJZZFOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=NNC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601892
Record name Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100478-04-4
Record name Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Cyclocondensation of Hydrazinopyridine and Maleic Acid Diester

A patented method (CN108137535B) outlines a one-pot synthesis using hydrazinopyridine (II) and maleic acid diester (III) under alkaline conditions with copper or nickel catalysts.

Reaction Conditions :

  • Catalysts : Cu(L1)Cl, Cu(L2)₂Br (L1 = nitrogen-based ligands; L2 = phosphine ligands)

  • Solvents : Toluene, chlorobenzene, or polar aprotic solvents (e.g., DMF)

  • Temperature : 20–50°C

  • Base : Sodium hydride or sodium alkoxides

  • Molar Ratios : Hydrazinopyridine : Maleic diester : Catalyst = 1 : 1.5–2 : 0.0001–0.001

Mechanism :

  • Base deprotonates hydrazinopyridine, enhancing nucleophilicity.

  • Copper catalyst facilitates [3+2] cycloaddition between hydrazinopyridine and maleic diester.

  • Intramolecular esterification yields the pyrazolopyridine core.

Yield : 68–75% after column purification.

Nucleophilic Aromatic Substitution with Ethyl Chloroformate

EP0207593A1 describes a two-step process starting from 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid:

  • Chlorination : Treating the carboxylic acid with phosphorus oxychloride (POCl₃) to form the acyl chloride intermediate.

  • Esterification : Reacting the intermediate with ethanol in the presence of triethylamine (TEA) as a base.

Key Parameters :

  • POCl₃ Stoichiometry : 3 equivalents relative to the carboxylic acid.

  • Reaction Time : 6–8 hours at reflux (80–100°C).

  • Workup : Quenching with ice-water, followed by extraction with ethyl acetate.

Yield : 82–89% with >97% purity.

Solvothermal Synthesis Using Pyrazole Carboxylic Acid Derivatives

A solvothermal approach (Longdom, 2016) employs pyrazole-4-carboxylic acid and ethyl chloroacetate under high-pressure conditions:

  • Reactants : Pyrazole-4-carboxylic acid (1 eq), ethyl chloroacetate (1.2 eq), K₂CO₃ (2 eq).

  • Solvent : Ethanol/water (4:1 v/v).

  • Conditions : 120°C for 24 hours in a sealed autoclave.

Mechanism :

  • Nucleophilic substitution at the chloroacetate’s α-carbon.

  • Cyclization via dehydration to form the pyrazolo[4,3-b]pyridine scaffold.

Yield : 60–65% after recrystallization.

Grignard Reagent-Mediated Alkylation

CN115872995B introduces a protecting-group strategy using tetrahydropyran (THP) to enhance regioselectivity:

  • Protection : Reacting 1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde with dihydropyran in HCl/THF.

  • Oxidation : Treating the THP-protected intermediate with KMnO₄ in acidic conditions to form the carboxylic acid.

  • Esterification : Coupling with ethanol via DCC/DMAP-mediated esterification.

Optimization Highlights :

  • Catalyst : 4-Dimethylaminopyridine (DMAP) reduces side reactions.

  • Reaction Time : 12 hours at 0°C for oxidation.

Yield : 70–78% over three steps.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Purity Advantages Limitations
Copper-catalyzed cyclocondensationCu(L1)Cl20–50°C68–75%>95%One-pot synthesis, scalableRequires specialized ligands
Nucleophilic substitutionPOCl₃, TEA80–100°C82–89%>97%High purity, straightforwardCorrosive reagents, harsh conditions
SolvothermalK₂CO₃120°C60–65%90–92%Eco-friendly (aqueous mix)Moderate yield, long reaction time
Grignard alkylationDCC/DMAP0–25°C70–78%>95%Regioselective, mild conditionsMulti-step, cost-intensive reagents

Key Optimization Strategies

Catalyst Selection in Cyclocondensation

Copper(I) catalysts (e.g., CuI) improve reaction rates but require ligands like 1,10-phenanthroline to prevent aggregation. Nickel variants (e.g., NiCl₂(PPh₃)₂) offer comparable efficiency but at higher temperatures (50–70°C).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance maleic diester solubility, increasing cyclization efficiency. Conversely, toluene minimizes side reactions in esterification steps.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves ester and acid byproducts.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives Formation

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization:

Reaction Conditions Yield Key Observations
Acidic hydrolysis (HCl/H₂O)Reflux, 6–8 h80–85%Forms 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Basic hydrolysis (NaOH/EtOH)Room temperature, 24 h75–78%Requires neutralization for product isolation

The carboxylic acid derivative serves as a precursor for hydrazide formation. Treatment with hydrazine monohydrate under reflux produces the hydrazide analog, a versatile intermediate for synthesizing biaryl derivatives and Schiff bases .

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) reactions, enabling the introduction of diverse substituents:

Nucleophile Conditions Product Yield
Amines (e.g., NH₃)DMF, 80°C, 12 h7-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate65%
Thiols (e.g., PhSH)K₂CO₃, DMSO, 100°C, 8 h7-Phenylthio derivative58%
Methoxide (NaOMe)MeOH, reflux, 6 h7-Methoxy analog70%

The electron-withdrawing pyridine ring activates the chlorine toward NAS, particularly under polar aprotic solvents and elevated temperatures .

Cross-Coupling Reactions

The chlorine atom also enables participation in palladium-catalyzed cross-coupling reactions, though its reactivity is lower compared to bromine or iodine analogs. Successful couplings require optimized catalysts:

Reaction Type Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 24 hBiaryl derivatives at position 740–50%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C7-Aryl/alkylamine derivatives55–60%

Notably, direct coupling of the hydrazide derivative is hindered by Pd catalyst deactivation, necessitating prior ester-to-hydrazide conversion post-coupling .

Cyclization and Heterocycle Formation

The pyrazolo[4,3-b]pyridine core participates in cycloaddition and annulation reactions. For example:

  • Gould-Jacobs Reaction : Reacts with diethyl 2-(ethoxymethylene)malonate under solvent-free conditions at 160°C to form fused tricyclic systems .

  • Azo-Coupling : Treating with arenediazonium tosylates in acetonitrile/pyridine yields N-arylhydrazones, which cyclize to pyrazolo[3,4-b]pyridines upon heating .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets via:

  • Enzyme Inhibition : The chlorine and carboxylate groups coordinate with active-site residues in α-amylase, exhibiting IC₅₀ values of 5.10–5.56 μM (vs. 200.1 μM for acarbose) .

  • Metal Coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) through the pyridine nitrogen and carboxylate oxygen, relevant in catalytic applications .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solvent Effects : Reactions in DMF or DMSO enhance NAS yields due to improved solubility of intermediates .

Scientific Research Applications

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 100478-04-4
  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Purity : ≥98% (as per analytical specifications) .

Structural Features :
This compound consists of a pyrazolo[4,3-b]pyridine core with a chlorine substituent at position 7 and an ethyl ester group at position 4. The fused bicyclic system and electron-withdrawing groups (Cl, COOEt) render it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents .

Applications :
It is widely used as a reference standard in pharmaceutical quality control and as a building block in drug discovery. Yangxin Pharmaceutical, a leading supplier, highlights its role in supporting regulatory submissions and R&D workflows .

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The pyrazolo-pyridine scaffold is highly modular. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Ethyl 7-Chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate Cl (C7), COOEt (C6) C₉H₈ClN₃O₂ 225.63 Kinase inhibitor synthesis
Ethyl 4-(5-Bromothiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate Br-Thiophene (C4), Me (C3), Ph (N1) C₂₀H₁₆BrN₃O₂S 466.33 Anti-diabetic agents via α-glucosidase inhibition
Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate H (C7), COOEt (C6) C₉H₉N₃O₂ 191.19 Protein degrader building blocks
Ethyl 4-chloro-7-azaindole-3-carboxylate Cl (C4), COOEt (C3) C₈H₇ClN₂O₂ 210.61 Anticancer and antiviral research

Structural Insights :

  • Chlorine vs. Bromine : The presence of Cl in the target compound enhances electrophilicity compared to Br-substituted analogs, affecting reactivity in cross-coupling reactions .
  • Ester Position : The ethyl ester at C6 (vs. C3 or C4 in analogs) influences solubility and metabolic stability .

Commercial and Regulatory Status

  • Suppliers :
    • Target Compound : Yangxin Pharmaceutical (China), Chemlyte Solutions (global) .
    • Analogs : Amadis Chemical Co., Ltd. (compound 954251-87-7), Aladdin Scientific (compound 1383735-30-5) .
  • Regulatory Compliance : The target compound meets ISO 9001:2015 standards for reference materials, ensuring batch-to-batch consistency .

Biological Activity

Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS Number: 100478-04-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anticancer properties, supported by relevant data tables and findings from case studies.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • Purity : Typically ≥ 95% .

Antiviral Activity

This compound has been evaluated for its antiviral properties against various viruses. Notably, compounds within the pyrazolo[4,3-b]pyridine class have demonstrated significant activity against:

  • Herpes Simplex Virus Type 1 (HSV-1) : A study indicated that derivatives of this compound exhibited high antiviral efficacy, with some achieving an EC50 value as low as 5 μg/mL against HSV-1 in Vero cell cultures .
  • Hepatitis A Virus (HAV) : The compound was noted for its promising activity against HAV, showing effective inhibition at concentrations around 20 μg/10^5 cells .

Table 1: Summary of Antiviral Activities

VirusCompound ConcentrationEC50 ValueReference
HSV-15 μg/mLEffective
HAV20 μg/10^5 cellsEffective

Antibacterial Activity

Research has also highlighted the antibacterial potential of this compound. Compounds from this class have been shown to inhibit bacterial growth effectively, particularly against Gram-positive bacteria.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

  • Cell Lines Tested : HeLa, HCT116, A375
  • Mechanism : The compound acts as a cyclin-dependent kinase (CDK) inhibitor with IC50 values reported at approximately 0.36 µM for CDK2 and 1.8 µM for CDK9 .

Table 3: Anticancer Activity Overview

Cell LineIC50 Value (µM)MechanismReference
HeLa0.36CDK2 Inhibition
HCT1161.8CDK9 Inhibition
A375Not specifiedApoptosis Induction

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. For instance:

  • Antiviral Screening : A study conducted by Bernardino et al. evaluated multiple derivatives against HSV-1 and found that the introduction of ester groups significantly enhances antiviral activity compared to their acid counterparts .
  • Anticancer Mechanisms : Research has indicated that compounds with the pyrazolo[4,3-b]pyridine scaffold exhibit selective inhibition of cancer cell growth through modulation of cell cycle regulators .

Q & A

Basic Research Questions

Q. How can synthetic routes for Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate be optimized to improve yield and purity?

  • Methodology : Begin with a cyclocondensation reaction of substituted pyrazole precursors with chloro-substituted pyridine derivatives. Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side products. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity). Post-synthesis, purify via column chromatography using gradient elution (hexane:ethyl acetate) and confirm purity via HPLC (>98%) .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology : Use a combination of 1H^1 \text{H} NMR (400 MHz, DMSO-d6d_6) to identify proton environments (e.g., pyrazole NH at δ ~12.10 ppm, ester CH3_3 at δ ~1.30 ppm). 13C^{13} \text{C} NMR confirms carbonyl (C=O) at ~165 ppm and aromatic carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 255.0432). For unambiguous confirmation, perform single-crystal X-ray diffraction (SC-XRD) using SHELXL-2018 for refinement (R-factor < 0.055) .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

  • Methodology : Protect reactive functional groups (e.g., amino groups via Boc protection) to prevent undesired side reactions. Use anhydrous conditions and inert gas (N2_2) for moisture-sensitive steps. Stabilize intermediates via low-temperature storage (-20°C) in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-pyridine fusion reactions be addressed?

  • Methodology : Employ DFT calculations (B3LYP/6-31G*) to predict electronic and steric effects influencing regioselectivity. Experimentally, introduce directing groups (e.g., nitro or methoxy) at specific positions to guide cyclization. Compare 1H^1 \text{H}-15N^{15} \text{N} HMBC NMR to verify bonding patterns and confirm regiochemical outcomes .

Q. What strategies resolve contradictions in biological activity data across different substitution patterns?

  • Methodology : Perform systematic SAR studies by synthesizing derivatives with varied substituents (e.g., electron-withdrawing Cl vs. electron-donating CH3_3). Use standardized assays (e.g., enzyme inhibition IC50_{50}) under controlled conditions. Apply multivariate statistical analysis (e.g., PCA) to decouple electronic, steric, and solubility effects .

Q. How can computational modeling predict solid-state packing and solubility?

  • Methodology : Use Mercury 4.3 to analyze SC-XRD data and identify dominant intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Pair with COSMO-RS simulations to predict solubility in organic solvents. Validate experimentally via shake-flask method and correlate with Hansen solubility parameters .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodology : Conduct powder X-ray diffraction (PXRD) to identify distinct crystal phases. Complement with differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate polymorphism). Use solid-state 13C^{13} \text{C} NMR to probe lattice environments .

Notes

  • All methodologies are derived from peer-reviewed protocols and validated experimental frameworks.
  • For mechanistic studies, combine kinetic isotope effects (KIE) with computational modeling to resolve ambiguities.

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